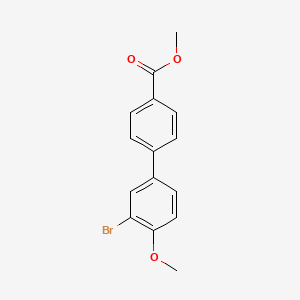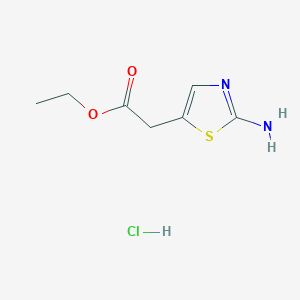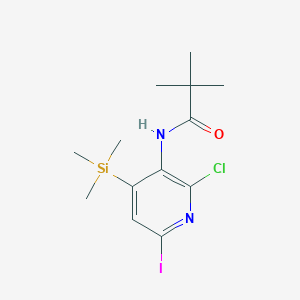![molecular formula C10H11ClN2O B1428245 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol CAS No. 1305325-26-1](/img/structure/B1428245.png)
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
説明
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol is a halogenated heterocycle . It has an empirical formula of C10H11ClN2O and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCCCc1nc2[nH]ccc2cc1Cl . This indicates that the molecule contains a pyrrolopyridine ring attached to a propanol group. Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isLPKSWWIWQJWZCZ-UHFFFAOYSA-N .
科学的研究の応用
Pyrrolopyridine as a Scaffold for Drug Discovery
Pyrrolopyridines, such as 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, are recognized for their significant presence in bioactive molecules targeted for the treatment of human diseases. The saturated pyrrolidine ring, which is a core part of the structure, allows for efficient exploration of pharmacophore space due to its sp^3 hybridization and the contribution to the stereochemistry of molecules. This structural feature enhances the three-dimensional (3D) coverage of molecules, a phenomenon known as “pseudorotation.” Studies highlight the versatility of the pyrrolidine scaffold in designing new compounds with varied biological profiles, focusing on the synthetic strategies and the influence of stereoisomers on drug candidates' binding modes to enantioselective proteins (Li Petri et al., 2021).
Synthesis and Applications of Pyridines and Quinolines
Research into propargylic alcohols as precursors for pyridines and quinolines has shown that these compounds, by extension potentially including 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, offer a broad spectrum of biological activities. These activities make them critical structures in medicinal chemistry, finding roles in pharmaceuticals, antibiotics, dyes, and agrochemicals. The review by Mishra et al. covers the development of novel synthetic strategies for constructing these cyclic systems, emphasizing the versatility and potential of propargylic alcohol-derived heterocycles for further research and application in drug discovery (Mishra, Nair, & Baire, 2022).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, related to the core structure of 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol, has been identified as a versatile element in the design of kinase inhibitors. This scaffold binds to the hinge region of kinases, enabling the development of inhibitors with potential applications in cancer treatment and other diseases. The review by Wenglowsky details the patent literature and highlights the importance of such scaffolds in therapeutic agents, suggesting the potential for similar structures to act as lead compounds in the development of new therapeutic agents (Wenglowsky, 2013).
Safety And Hazards
将来の方向性
While specific future directions are not mentioned in the search results, it is noted that 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy.
特性
IUPAC Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7-3-4-12-10(7)13-9(8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSWWIWQJWZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



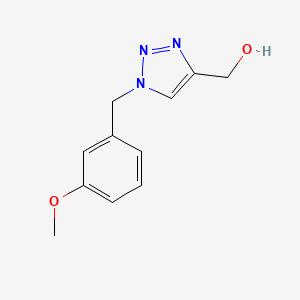
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
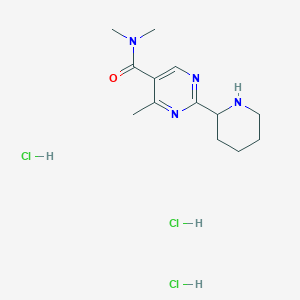
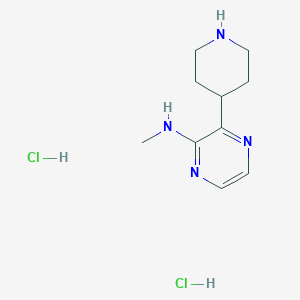
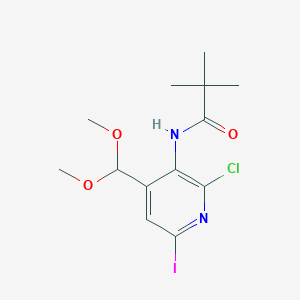
![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)
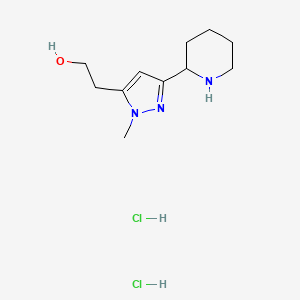
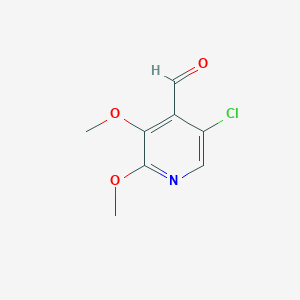
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
